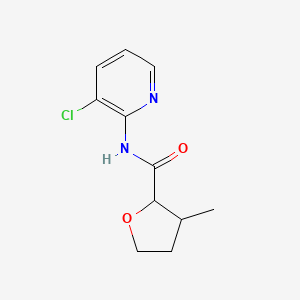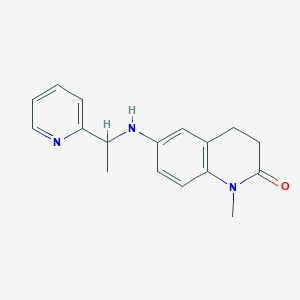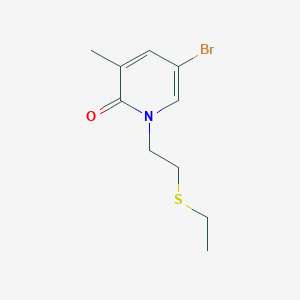
N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide, also known as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPOP is a heterocyclic compound that contains a pyridine ring and an oxolane ring, and it has been shown to exhibit a range of biological activities.
Scientific Research Applications
N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a range of biological activities, including inhibition of protein-protein interactions, modulation of ion channels, and inhibition of enzymes. This compound has been investigated for its potential as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide is not fully understood, but it is believed to act by binding to specific targets in cells and modulating their activity. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and histone deacetylases. It has also been shown to modulate the activity of ion channels, including the NMDA receptor and the TRPV1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to modulate pain perception and inflammation, making it a potential therapeutic agent for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide in lab experiments is its high potency and selectivity. This compound has been shown to exhibit activity at low concentrations, making it an attractive compound for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and neurodegenerative disorders. Another area of interest is the elucidation of the mechanism of action of this compound, which could help to identify new targets for drug discovery. Additionally, there is potential for the development of new synthetic methods for the production of this compound and its derivatives, which could lead to the discovery of new compounds with improved properties.
Synthesis Methods
The synthesis of N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide involves the reaction of 3-chloropyridine-2-carboxylic acid with 3-methyl-oxolane-2-carbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 122-124°C.
properties
IUPAC Name |
N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-4-6-16-9(7)11(15)14-10-8(12)3-2-5-13-10/h2-3,5,7,9H,4,6H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHZRXVYZNPDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1C(=O)NC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-Benzothiophene-2-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7642046.png)
![3-(4-Chloro-3-fluorophenyl)-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid](/img/structure/B7642053.png)
![3-[Cyclopropyl(2-thiophen-2-ylpropanoyl)amino]-2-methylpropanoic acid](/img/structure/B7642056.png)
![5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7642064.png)
![N-[2-methyl-3-(thiomorpholin-4-ylmethyl)phenyl]-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine](/img/structure/B7642072.png)
![N-[4-[1-[3-(difluoromethyl)anilino]ethyl]phenyl]methanesulfonamide](/img/structure/B7642079.png)
![(5S)-3-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7642081.png)


![N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine](/img/structure/B7642133.png)
![3-[Cyclopropyl-[5-(2-methyl-1,3-thiazol-4-yl)furan-3-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642154.png)
![3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7642162.png)
![1-(4-methyl-1,3-thiazol-2-yl)-N-[3-(1,3-oxazol-2-yl)phenyl]piperidin-4-amine](/img/structure/B7642163.png)
